molecular formula C8H11NOS B14404799 2-Ethoxy-6-(methylsulfanyl)pyridine CAS No. 87512-16-1

2-Ethoxy-6-(methylsulfanyl)pyridine

Cat. No.: B14404799
CAS No.: 87512-16-1
M. Wt: 169.25 g/mol
InChI Key: FEEZQIITCKKANC-UHFFFAOYSA-N
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Description

2-Ethoxy-6-(methylsulfanyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with an ethoxy group at the 2-position and a methylsulfanyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(methylsulfanyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with sodium ethoxide to introduce the ethoxy group, followed by the introduction of the methylsulfanyl group using sodium methanethiolate. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium ethoxide, sodium methanethiolate

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Reduced pyridine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-Ethoxy-6-(methylsulfanyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. For example, the methylsulfanyl group can interact with thiol groups in proteins, affecting their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-6-(methylthio)pyridine
  • 2-Methoxy-6-(methylsulfanyl)pyridine
  • 2-Ethoxy-6-(ethylsulfanyl)pyridine

Uniqueness

2-Ethoxy-6-(methylsulfanyl)pyridine is unique due to the specific combination of the ethoxy and methylsulfanyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various applications.

Properties

CAS No.

87512-16-1

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-ethoxy-6-methylsulfanylpyridine

InChI

InChI=1S/C8H11NOS/c1-3-10-7-5-4-6-8(9-7)11-2/h4-6H,3H2,1-2H3

InChI Key

FEEZQIITCKKANC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC=C1)SC

Origin of Product

United States

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